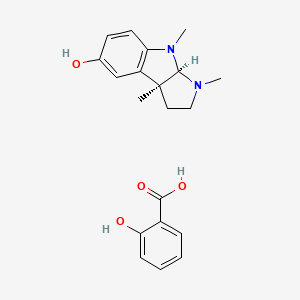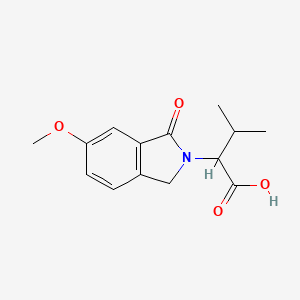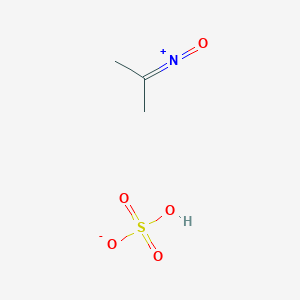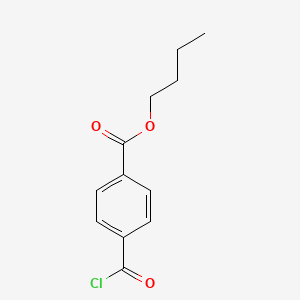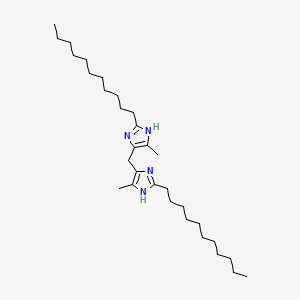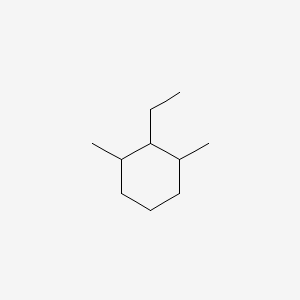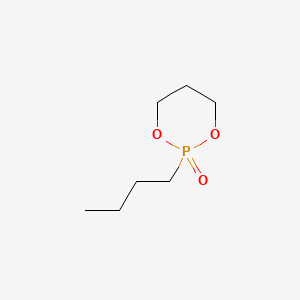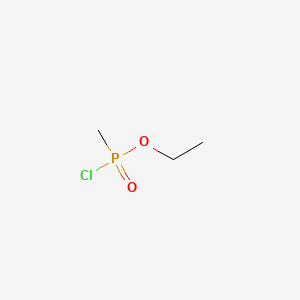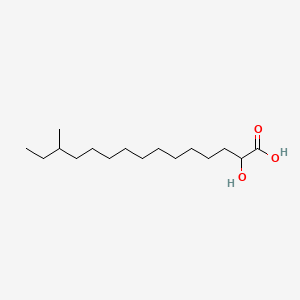
2-Hydroxy-13-methylpentadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-13-methylpentadecanoic acid is a methyl-branched fatty acid with the molecular formula C16H32O3. This compound is characterized by the presence of a hydroxyl group at the second carbon and a methyl group at the thirteenth carbon of the pentadecanoic acid chain. It is a long-chain fatty acid that plays a significant role in various biological and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-13-methylpentadecanoic acid can be achieved through several methods. One common approach involves the hydroxylation of 13-methylpentadecanoic acid using specific catalysts and reaction conditions. For instance, the reaction of 13-methylpentadecanoic acid with a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like tungsten oxide can yield the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the product from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxy-13-methylpentadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: 2-Keto-13-methylpentadecanoic acid or 2-Carboxy-13-methylpentadecanoic acid.
Reduction: 2-Hydroxy-13-methylpentadecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Hydroxy-13-methylpentadecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a biomarker for certain diseases.
Industry: It is utilized in the production of specialty chemicals, surfactants, and lubricants.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-13-methylpentadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. This can influence various biological processes, including lipid metabolism and signal transduction pathways.
Comparación Con Compuestos Similares
13-Methylpentadecanoic acid: Lacks the hydroxyl group at the second carbon.
2-Hydroxyhexadecanoic acid: Similar structure but with a different chain length.
2-Hydroxy-14-methylpentadecanoic acid: Similar structure but with the methyl group at the fourteenth carbon.
Uniqueness: 2-Hydroxy-13-methylpentadecanoic acid is unique due to its specific branching and hydroxylation pattern, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
29004-87-3 |
|---|---|
Fórmula molecular |
C16H32O3 |
Peso molecular |
272.42 g/mol |
Nombre IUPAC |
2-hydroxy-13-methylpentadecanoic acid |
InChI |
InChI=1S/C16H32O3/c1-3-14(2)12-10-8-6-4-5-7-9-11-13-15(17)16(18)19/h14-15,17H,3-13H2,1-2H3,(H,18,19) |
Clave InChI |
FEWKXMPRLAFZAH-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCCCCCCCCCC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


